molecular formula C9H17NO2 B1279678 N-methoxy-N-methylcyclohexanecarboxamide CAS No. 80783-98-8

N-methoxy-N-methylcyclohexanecarboxamide

Cat. No. B1279678
CAS RN: 80783-98-8
M. Wt: 171.24 g/mol
InChI Key: MVBZPHKLBBUMNK-UHFFFAOYSA-N
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Description

N-methoxy-N-methylcyclohexanecarboxamide is a compound that is closely related to a class of chemicals known as Weinreb amides, which are N-methoxy-N-methylamides. These compounds are widely recognized for their utility in organic synthesis, particularly as acylating agents that react with organometallic reagents to produce ketones without side products . Although the specific compound N-methoxy-N-methylcyclohexanecarboxamide is not directly mentioned in the provided papers, the related research gives insight into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of N-methoxy-N-methylamides, which are structurally related to N-methoxy-N-methylcyclohexanecarboxamide, can be achieved through various methods. One approach involves the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride at room temperature using trichloromethyl chloroformate in the presence of triethylamine . Another method uses S,S-Di(2-pyridyl) dithiocarbonate as a coupling reagent for the preparation of Weinreb amides from carboxylic acids . Additionally, N-methoxy-N-methylcarbamoyl chloride has been used as an intermediate for the efficient synthesis of N-methoxy-N-methylamides .

Molecular Structure Analysis

The molecular structure of N-methoxy-N-methylamides is characterized by the presence of an N-methoxy group and an N-methyl group attached to the nitrogen atom of an amide linkage. This structure is crucial for the stability and reactivity of these compounds in various chemical reactions. The molecular structure allows for the formation of stable metal-chelated intermediates when reacting with organometallic reagents .

Chemical Reactions Analysis

N-methoxy-N-methylamides participate in a variety of chemical reactions. They have been used as highly reactive reagents for the formation of β-keto Weinreb amides and unsymmetrical ketones . These compounds also undergo selective coupling reactions catalyzed by transition metals such as rhodium, as seen in the coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids , and in the C-H activation using N-methoxyamides as amidation reagents . Furthermore, they can react with lithium or sodium acetylides to produce β-enaminoketoesters, which are precursors for the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methoxy-N-methylamides are influenced by their functional groups. These compounds typically exhibit good stability and reactivity, which make them suitable for various synthetic applications. The N-methoxy and N-methyl groups contribute to the overall electron-donating and steric effects, which can affect the reactivity of the amide bond in chemical transformations . The stability of these compounds is also demonstrated in reactions such as the addition of carbamoylsilane to N-sulfonylimines, which proceeds under catalyst-free conditions to afford α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides .

Scientific Research Applications

Synthetic Utility

N-methoxy-N-methylcyclohexanecarboxamide, often referred to as Weinreb amide, has significant synthetic utility. It functions as an exceptional acylating agent for organolithium or organomagnesium reagents and as a robust equivalent for an aldehyde group. These characteristics have been extensively exploited in various synthetic endeavors. The Weinreb amide finds use not only in academic research but also in industrial applications on a kilogram scale by pharmaceutical industries globally (Balasubramaniam & Aidhen, 2008).

Reactivity and Formation of β-Keto Weinreb Amides

The reagent N-methoxy-N-methylcyanoformamide, derived from N-methoxy-N-methylcyclohexanecarboxamide, enables the one-pot preparation of β-carbonyl Weinreb amides from lithium enolates, Weinreb amides, and unsymmetrical ketones. This reagent is highly reactive and simplifies the synthesis process, demonstrating the chemical's versatility in creating complex molecules (Nugent & Schwartz, 2016).

Application in Heterocyclic Chemistry and Total Synthesis

N-methoxy-N-methylcyclohexanecarboxamide is used in heterocyclic chemistry and total synthesis. This includes its application in the Knorr pyrrole synthesis, where N-methoxy-N-methyl-α-enaminocarboxamides, prepared from enamines and Weinreb α-aminoamides, undergo reactions with organometallic compounds, leading to versatile alternatives in pyrrole synthesis (Alberola et al., 1999).

Use in Pharmaceuticals and Radioligands

In pharmaceutical research, derivatives of N-methoxy-N-methylcyclohexanecarboxamide are used to synthesize various compounds. For example, it plays a role in the synthesis of substances like (S)-BZM, a precursor for radiolabeled benzamides used in medical imaging (Bobeldijk et al., 1990). Also, the compound has been used in the synthesis and characterization of radioligands like [O-methyl-11C]WAY-100635 for PET studies of 5-HT1A receptors in the human brain (Osman et al., 1996).

Safety And Hazards

“N-methoxy-N-methylcyclohexanecarboxamide” is intended for research and development use only and is not for medicinal, household, or other uses . Specific safety and hazard information is not provided in the available resources.

Future Directions

The future directions of “N-methoxy-N-methylcyclohexanecarboxamide” are not specified in the available resources. As a research compound, its future applications would depend on the outcomes of ongoing studies .

properties

IUPAC Name

N-methoxy-N-methylcyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBZPHKLBBUMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472088
Record name N-methoxy-N-methylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methylcyclohexanecarboxamide

CAS RN

80783-98-8
Record name N-methoxy-N-methylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxy-N-methylcyclohexanecarboxamide
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Synthesis routes and methods I

Procedure details

In a dried, flushed with nitrogen round bottom flask, N,O-dimethyl hydroxylamine hydrochloride (0.1 mol, 13.3 ml) was suspended in 200 ml anhydrous dichloromethane. To the resulting mixture triethylamine (0.22 mol, 30 ml) was added dropwise in ˜5 min while cooling by water (stirring became difficult because of salts formation). To the resulting mixture, while stirring under nitrogen and cooling by ice water, cyclohexanecarbonyl chloride was added dropwise in ˜15 min. The mixture was stirred overnight, washed with water (50 ml), saturated aqueous NH4Cl (50 ml), then brine (50 ml), dried over Na2SO4, and concentrated to give 17.8 g of crude product. Purification on 150 g silica gel, eluent hexanes-ethyl acetate, from 100:0 to 50:50, afforded 13.6 g (80%) of N-methyl-N-methoxy-cyclohexanecarboxamide as clear oil, Rf 0.44 (hexanes-EtOAc 1:1), 1H NMR (400 MHz, CDCl3) δ 3.67 (s, 3H, OCH3), 3.15 (s, 3H, NCH3), 2.65 (m, 1H, CH—CO), 1.8-1.6 (m, 5H, cyclohexyl), 1.5-1.4 (qm, 2H, cyclohexyl), 1.3-1.2 (m, 3H, cyclohexyl).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
JI Lee, H Park - Bulletin of the Korean Chemical Society, 2002 - koreascience.kr
The N-methoxy-N-methylamides (Weinreb amides) have been widely used as effective carbonyl equivalents since they react with organometallics to provide various carbonyl functional …
Number of citations: 8 koreascience.kr
K Turnbull, C Sun, DM Krein - Tetrahedron letters, 1998 - Elsevier
… It is unclear why no reaction occurred with Nmethoxy-N-methylcyclohexanecarboxamide (entry 9) even under more vigorous conditions (48 hours at room temperature) or why the yield …
Number of citations: 27 www.sciencedirect.com
T Niu, KH Wang, D Huang, C Xu, Y Su, Y Hu, Y Fu - Synthesis, 2014 - thieme-connect.com
Weinreb amides were prepared directly from carboxylic acids, N,O-dimethylhydroxylamine, and phosphorus trichloride in one pot at 60 C in toluene in high yields, thus avoiding the …
Number of citations: 25 www.thieme-connect.com
R Paulini, C Lerner, F Diederich… - Helvetica chimica …, 2006 - Wiley Online Library
… The preparation of the following compounds has been reported in the literature: 38 [19], 41 [20], 57 [14], 62 [21], 69 [22], N-methoxy-N-methylcyclohexanecarboxamide [23]. The …
Number of citations: 26 onlinelibrary.wiley.com
S Silwal - 2016 - search.proquest.com
The ability to prepare complex molecules has been advanced and enabled by cross-coupling reactions as exemplified by the 2010 Nobel Prize being awarded to the progenitors of …
Number of citations: 3 search.proquest.com
CG Williams - 2023 - search.proquest.com
Carbocationic intermediates play an important role in the construction of complex molecules, from biosynthetic pathways in nature to the synthesis of natural products by organic …
Number of citations: 0 search.proquest.com
GE Arab - 2013 - search.proquest.com
An approach toward the synthesis of FK-506 is described. The strategy is convergent, and disconnects the macrocycle into four manageable subunits; phosphonate 85, aldehyde 86, …
Number of citations: 3 search.proquest.com
R Lakkakula, A Roy, K Mukkanti, M Narender - 2019 - wjpr.s3.ap-south-1.amazonaws.com
N, O-dimethyl hydroxylamine hydrochloride and phosphorus (V) oxychloride (POCl3) in presence of Hunig’s base in dichloromethane at room temperature in excellent yields. This …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
M Banwell, J Smith - Synthetic Communications, 2001 - Taylor & Francis
Reaction of various carboxylic acids with N,O-dimethylhydroxylamine under modified Mukaiyama amide coupling conditions affords the corresponding Weinerb amides in generally …
Number of citations: 32 www.tandfonline.com
이재인, 정혜진 - Journal of the Korean Chemical Society, 2005 - Citeseer
The N-methoxy-N-methylamides (Weinreb amides) have been widely utilized as effective acylating agents since they react with Grignard or organolithium reagents to produce ketones …
Number of citations: 4 citeseerx.ist.psu.edu

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